

SMILES string and InChIKey for 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid

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Compound of Interest

Compound Name: 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid
CAS No.: 179064-49-4
Cat. No.: B3040254

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Technical Monograph: 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid Chemical Identity & Digital Representation[2][3]

Compound Name: **1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid** Molecular Formula: C₁₃H₁₃FO₃ Molecular Weight: 236.24 g/mol

This molecule represents a "privileged scaffold" in medicinal chemistry—a gem-disubstituted cyclohexane ring that provides rigid conformational control for displaying pharmacophores in 3D space.

Digital Identifiers

The following strings are generated based on the canonical connectivity of the molecule.

| Identifier Type | String / Value |
|------------------------|---|
| Isomeric SMILES | <chem>OC(=O)C1(CCC(=O)CC1)c2ccccc2F</chem> |
| Canonical SMILES | <chem>O=C(O)C1(c2ccccc2F)CCC(=O)CC1</chem> |
| InChI String | InChI=1S/C13H13FO3/c14-11-4-2-1-3-10(11)13(12(16)17)5-7-9(15)8-6-13/h1-4H,5-8H2,(H,16,17) |
| Key Structural Feature | Geminal disubstitution at C1 (Aryl + Carboxyl) |



Note on Registry: While the 4-fluorophenyl analog (CAS 56326-98-8) is more common in commercial catalogs, the 2-fluorophenyl variant is a specific regioisomer often synthesized de novo for structure-activity relationship (SAR) studies to probe ortho-substitution steric clashes in receptor binding pockets.

Structural Analysis & Physicochemical Properties[2] [8] Conformational Dynamics

The core utility of this scaffold lies in the gem-disubstitution at the C1 position.

- **Chair Conformation:** The cyclohexane ring predominantly adopts a chair conformation.
- **Axial/Equatorial Preference:** The bulky 2-fluorophenyl group and the carboxylic acid group compete for the equatorial position. Typically, the phenyl ring will adopt the equatorial position to minimize 1,3-diaxial interactions, forcing the carboxylic acid into the axial position (or vice versa depending on solvent and specific binding interactions).
- **The "Fluorine Scan":** The ortho-fluorine (2-F) introduces a specific steric and electronic profile different from the para-fluoro analog. It can influence the torsion angle of the phenyl

ring relative to the cyclohexane, often locking the conformation due to repulsion with the equatorial protons of the cyclohexane ring.

Predicted Properties[6][10]

- LogP (Octanol/Water): ~1.8 – 2.2 (Moderate Lipophilicity)
- Topological Polar Surface Area (TPSA): ~54 Å² (Favorable for membrane permeability)
- H-Bond Donors: 1 (Carboxylic Acid)
- H-Bond Acceptors: 3 (Ketone, Acid Carbonyl, Acid Hydroxyl)

Synthetic Pathways & Protocols

The most robust synthetic route for 1-aryl-4-oxocyclohexanecarboxylic acids is the Nitrile Route, utilizing a double Michael addition followed by a Dieckmann condensation. This method avoids the harsh conditions often required for direct carboxylation.

Core Reagents[6]

- Starting Material: (2-Fluorophenyl)acetonitrile (CAS 326-62-5).
- Alkylation Agent: Methyl acrylate or Ethyl acrylate.
- Base: Sodium Hydride (NaH) or Potassium tert-butoxide (tBuOK).

Step-by-Step Protocol

Step 1: Bis-Michael Addition

Objective: Construct the acyclic pimelate precursor.

- Dissolve (2-Fluorophenyl)acetonitrile (1.0 eq) in anhydrous THF or DMSO.
- Add catalytic base (Triton B or NaH).
- Add Methyl acrylate (2.2 eq) dropwise at 0°C, then warm to room temperature.
- Mechanism: The benzylic anion undergoes conjugate addition to two equivalents of acrylate.

- Product: Dimethyl 4-cyano-4-(2-fluorophenyl)heptanedioate.

Step 2: Dieckmann Cyclization

Objective: Close the cyclohexane ring.

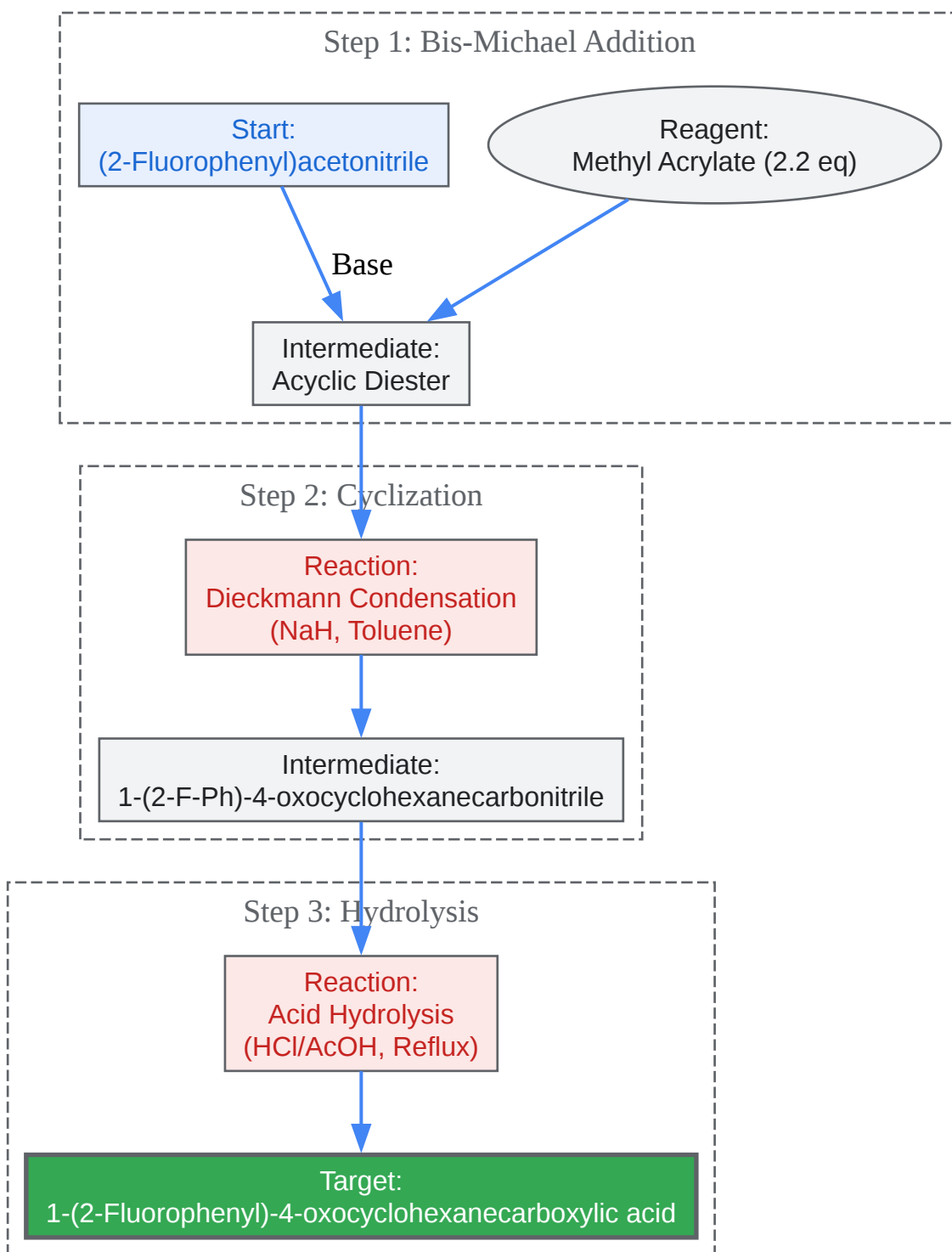
- Treat the diester from Step 1 with NaH (1.5 eq) in dry toluene or THF at reflux.
- Mechanism: Intramolecular Claisen condensation (Dieckmann) forms the cyclic -keto ester.
- Workup: Acidify with dilute HCl to decarboxylate the ester moiety (often spontaneous upon heating in acidic media) or perform a dedicated saponification/decarboxylation step.
- Intermediate: 1-(2-Fluorophenyl)-4-oxocyclohexanecarbonitrile.

Step 3: Nitrile Hydrolysis

Objective: Convert the nitrile to the carboxylic acid without degrading the ketone.

- Suspend the nitrile in concentrated HCl/Acetic Acid (1:1 v/v).
- Reflux for 12–24 hours.
- Critical Control Point: Monitor via LC-MS. The nitrile first converts to the amide, then the acid. Ensure complete conversion.
- Purification: The product often precipitates upon cooling or dilution with water. Recrystallize from Ethyl Acetate/Hexanes.

Visual Workflow (DOT Diagram)



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Figure 1: Synthetic workflow for the construction of the gem-disubstituted cyclohexane scaffold.

Application in Drug Discovery[1][10][11]

This specific scaffold is highly relevant in the development of inhibitors for targets requiring a lipophilic anchor (the aryl group) and a polar head group (the acid) separated by a rigid spacer.

Bioisostere for Piperazine/Piperidine

In many PARP inhibitors (e.g., Olaparib analogs) or NK1 antagonists, a central piperazine ring is used. Replacing this nitrogenous ring with a cyclohexane (changing from a basic amine to a neutral/acidic carbon scaffold) alters the metabolic stability and hERG liability. The 4-oxo group serves as a handle for reductive amination, allowing the re-introduction of nitrogen functionality at a later stage if needed.

DGAT1 Inhibition

Research into Diacylglycerol acyltransferase 1 (DGAT1) inhibitors for obesity treatment has utilized cyclohexane carboxylic acids.[2] The 1-phenyl-cyclohexanecarboxylic acid core mimics the transition state of triglyceride synthesis. The ortho-fluorine substitution is often used to modulate the metabolic clearance rate of the phenyl ring by blocking the P450 oxidation site.

Intermediate Utility

The 4-oxo group is a versatile handle. It is rarely the final functionality. Common derivatizations include:

- Reductive Amination: To install amines for GPCR targeting.
- Grignard Addition: To create tertiary alcohols (common in glucocorticoid receptor modulators).
- Horner-Wadsworth-Emmons: To install exocyclic double bonds.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 91805, 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile. (Used as the structural template for the 2-fluoro analog).

- PrepChem (2024). Synthesis of 4-cyano-4-(4-fluorophenyl)cyclohexanone. (Detailed protocol for the Dieckmann condensation route).
- Gupte, A. et al. (2014). Synthesis and Evaluation of Cyclohexane Carboxylic Acid Head Group Containing Isoxazole and Thiazole Analogs as DGAT1 Inhibitors. *European Journal of Medicinal Chemistry*. [3] (Validates the utility of the scaffold in metabolic disease).
- Sigma-Aldrich (2025). Product Specification: 4-Oxocyclohexanecarboxylic acid. [4] (Baseline data for the non-arylated core).

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Sources

- 1. nbinno.com [nbinno.com]
- 2. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Oxocyclohexanecarboxylic acid 97 874-61-3 [sigmaaldrich.com]
- To cite this document: BenchChem. [SMILES string and InChIKey for 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3040254/docs#smiles-string-and-inchikey-for-1-2-fluorophenyl-4-oxocyclohexanecarboxylic-acid>]

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